Boiling Point Comparison: 4-Cl vs. 2-Cl Isomer
The predicted boiling point of Methyl 4-chloropyrimidine-2-carboxylate (291.0±32.0 °C) is approximately 13 °C lower than that of its positional isomer Methyl 2-chloropyrimidine-4-carboxylate (304.3±15.0 °C), based on predicted values from ChemicalBook and AKSci supplier datasheets . A 13 °C difference in predicted boiling point, if confirmed experimentally, would provide a meaningful separation margin for vacuum distillation-based purification in process-scale synthesis, potentially reducing thermal degradation risk.
| Evidence Dimension | Predicted Boiling Point (°C) |
|---|---|
| Target Compound Data | 291.0±32.0 °C (Predicted) |
| Comparator Or Baseline | Methyl 2-chloropyrimidine-4-carboxylate: 304.3±15.0 °C (Predicted); Ethyl 4-chloropyrimidine-2-carboxylate: 300.3±34.0 °C (Predicted) |
| Quantified Difference | Δ ≈ -13 °C versus 2-Cl isomer; Δ ≈ -9 °C versus ethyl ester analog |
| Conditions | Predicted values; experimental confirmation required |
Why This Matters
A lower predicted boiling point suggests greater volatility that may facilitate purification by distillation, offering a practical advantage over the higher-boiling 2-chloro isomer in process development.
